molecular formula C15H18BNO3 B14851575 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

Cat. No.: B14851575
M. Wt: 271.12 g/mol
InChI Key: UOBICXNOUAGANR-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is a compound that features a phenyl ring substituted with an isoxazole group and a boronate ester group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds .

Biology and Medicine

In biological research, this compound is used in the development of fluorescent probes and imaging agents. Its unique structure allows for the attachment of various functional groups, making it versatile for labeling and detection purposes .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its stability and reactivity make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole apart from similar compounds is its dual functionality. The presence of both the isoxazole ring and the boronate ester group allows it to participate in a wider range of chemical reactions, making it more versatile for various applications.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-17-18-13/h5-10H,1-4H3

InChI Key

UOBICXNOUAGANR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NO3

Origin of Product

United States

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